REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH3:18])=[CH:13][CH:14]=1)[CH3:3].C(O)(=O)/C=C/C=C/C>CC(C)=O>[CH3:3][CH:2]([NH:4][CH2:5][C@H:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH3:18])=[CH:13][CH:14]=1)[CH3:1]
|
Name
|
|
Quantity
|
19.3 mol
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)CCOC)O
|
Name
|
|
Quantity
|
2.12 kg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C=C\C)(=O)O
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
the hot solution was filtered
|
Type
|
WASH
|
Details
|
washed with cold acetone (10 l)
|
Type
|
CUSTOM
|
Details
|
dried for three days in vacuo at room temperature
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NC[C@@H](COC=1C=CC(=CC1)CCOC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.95 kg | |
YIELD: CALCULATEDPERCENTYIELD | 115.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH3:18])=[CH:13][CH:14]=1)[CH3:3].C(O)(=O)/C=C/C=C/C>CC(C)=O>[CH3:3][CH:2]([NH:4][CH2:5][C@H:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH3:18])=[CH:13][CH:14]=1)[CH3:1]
|
Name
|
|
Quantity
|
19.3 mol
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)CCOC)O
|
Name
|
|
Quantity
|
2.12 kg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C=C\C)(=O)O
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
the hot solution was filtered
|
Type
|
WASH
|
Details
|
washed with cold acetone (10 l)
|
Type
|
CUSTOM
|
Details
|
dried for three days in vacuo at room temperature
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NC[C@@H](COC=1C=CC(=CC1)CCOC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.95 kg | |
YIELD: CALCULATEDPERCENTYIELD | 115.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH3:18])=[CH:13][CH:14]=1)[CH3:3].C(O)(=O)/C=C/C=C/C>CC(C)=O>[CH3:3][CH:2]([NH:4][CH2:5][C@H:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH3:18])=[CH:13][CH:14]=1)[CH3:1]
|
Name
|
|
Quantity
|
19.3 mol
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)CCOC)O
|
Name
|
|
Quantity
|
2.12 kg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C=C\C)(=O)O
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
the hot solution was filtered
|
Type
|
WASH
|
Details
|
washed with cold acetone (10 l)
|
Type
|
CUSTOM
|
Details
|
dried for three days in vacuo at room temperature
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NC[C@@H](COC=1C=CC(=CC1)CCOC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.95 kg | |
YIELD: CALCULATEDPERCENTYIELD | 115.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |